![molecular formula C23H25N B14251820 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine CAS No. 185628-26-6](/img/structure/B14251820.png)
3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[410]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is a complex organic compound characterized by its unique bicyclic structure and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.2.0]heptane
- Bicyclo[3.2.0]hept-2-ene
- tert-Butyl derivatives
Uniqueness
Compared to similar compounds, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine stands out due to its unique combination of a bicyclic structure and an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
185628-26-6 |
|---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-benzhydryl-3-(7-bicyclo[4.1.0]heptanylidene)azetidine |
InChI |
InChI=1S/C23H25N/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-15-19(16-24)22-20-13-7-8-14-21(20)22/h1-6,9-12,20-21,23H,7-8,13-16H2 |
InChI Key |
AFYGATPFDISDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2=C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

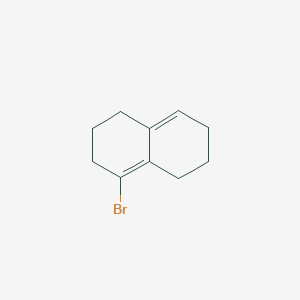


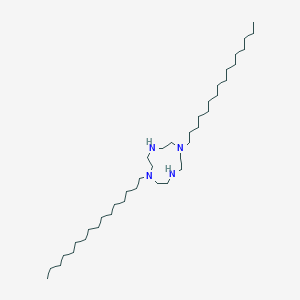
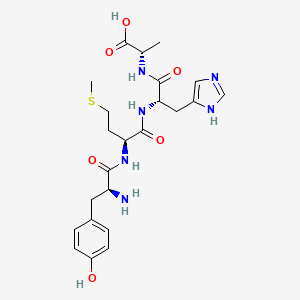
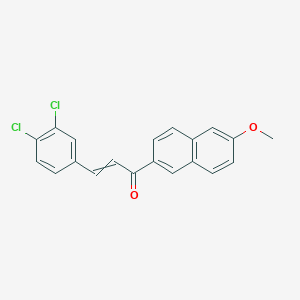
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

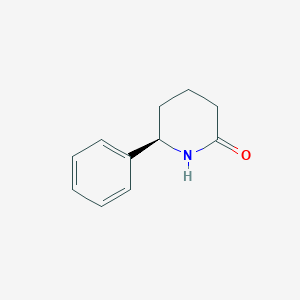
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
